![molecular formula C19H22N2O3 B268201 N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Scientific Research Applications
MPAP has been extensively studied for its potential therapeutic applications. In preclinical studies, MPAP has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. MPAP has also been shown to improve cognitive function and memory in animal models. These findings suggest that MPAP may have therapeutic potential for various neurological and psychiatric disorders.
Mechanism of Action
MPAP is a selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, MPAP increases the levels of endocannabinoids in the brain, leading to the modulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects
The modulation of the endocannabinoid system by MPAP has been shown to have various biochemical and physiological effects. In animal models, MPAP has been shown to reduce pain and inflammation, improve mood and anxiety-related behaviors, and enhance cognitive function and memory. MPAP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
MPAP has several advantages for lab experiments. It is a highly selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, making it a useful tool for studying the endocannabinoid system. MPAP has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, MPAP has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For MPAP research include the development of new therapeutic agents and the investigation of its potential applications in various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of MPAP involves the reaction of 3-phenylpropanoyl chloride with 2-methoxyethylamine to form 3-phenylpropanoyl-2-methoxyethylamine. This intermediate is then reacted with 3-aminobenzamide to form MPAP. The synthesis of MPAP has been optimized to yield high purity and yield, making it suitable for various research applications.
properties
Product Name |
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-24-13-12-20-19(23)16-8-5-9-17(14-16)21-18(22)11-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
UDRAZIFMXBUIBA-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



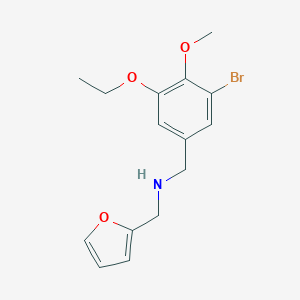
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
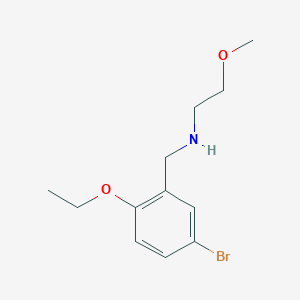
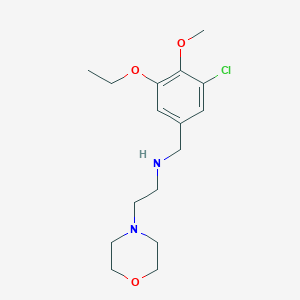
![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
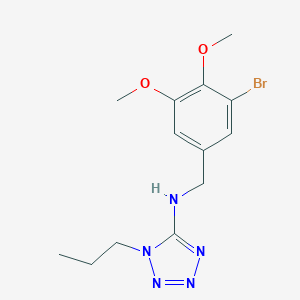
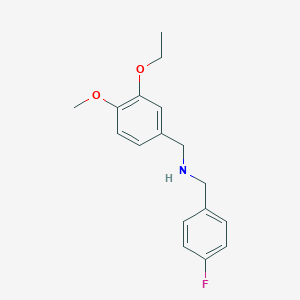
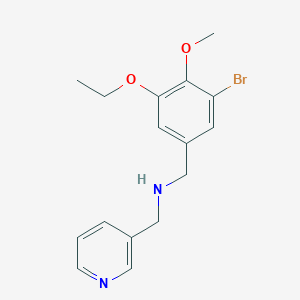
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B268149.png)
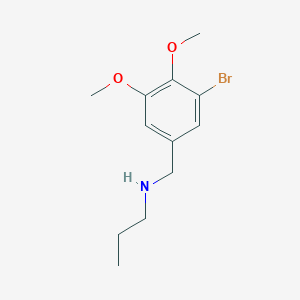
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)